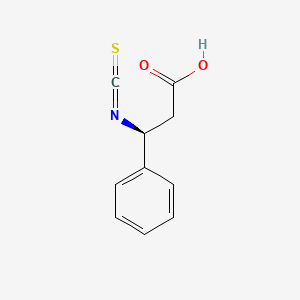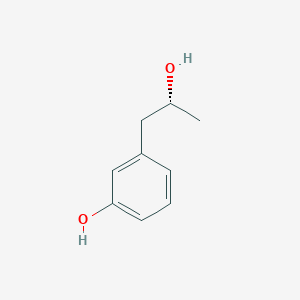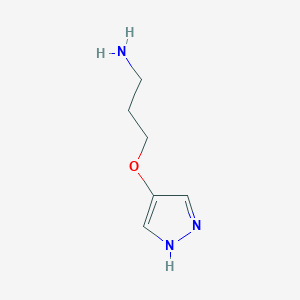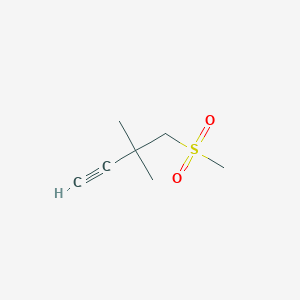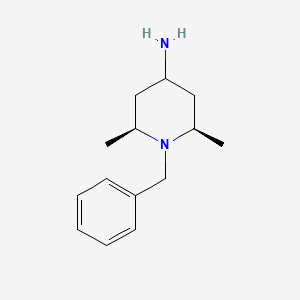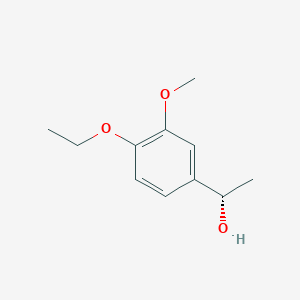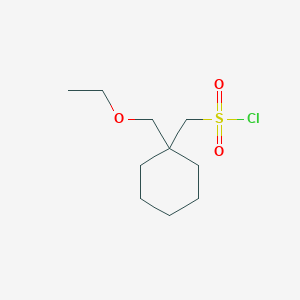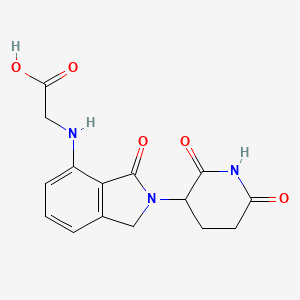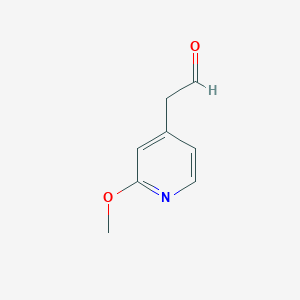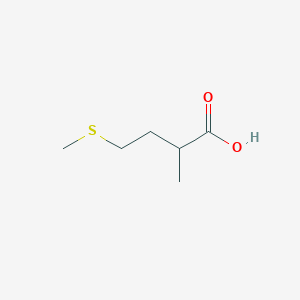
2-Methyl-4-(methylthio)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(methylthio)butanoic acid is an organic compound with the molecular formula C₆H₁₂O₂S. It is a derivative of butanoic acid, featuring a methyl group and a methylthio group attached to the carbon chain. This compound is known for its applications in various fields, including animal nutrition and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-4-(methylthio)butanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile using nitrilase enzymes. This method offers high efficiency and mild reaction conditions, making it suitable for industrial applications .
Another synthetic route involves the conjugate addition of methanethiol to acrolein, followed by the formation and hydrolysis of a cyanohydrin. This method is widely used in commercial production due to its scalability and cost-effectiveness .
Industrial Production Methods
In industrial settings, this compound is often produced by hydrolyzing 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid. This process requires high temperatures and strict acidic conditions, resulting in the formation of unwanted inorganic salts .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(methylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones using oxidizing agents.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-4-(methylthio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a methionine precursor.
Industry: It is used in animal feed as a nutritional supplement to improve growth performance and nutrient digestibility
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(methylthio)butanoic acid involves its conversion to methionine in biological systems. This conversion is facilitated by enzymatic reactions, where the compound undergoes a series of transformations to form methionine, which is essential for protein synthesis and other metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: This compound is structurally similar and is also used as a methionine precursor.
4-Methylthio-2-oxobutanoic acid: Another related compound with similar functional groups.
Uniqueness
2-Methyl-4-(methylthio)butanoic acid is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and serve as a versatile precursor in organic synthesis. Its role as a methionine precursor also distinguishes it from other similar compounds, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
122665-98-9 |
|---|---|
Fórmula molecular |
C6H12O2S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
2-methyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8) |
Clave InChI |
QSCMVGTXPXZIOH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



